(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hcl
Description
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
(2-cyclopropyl-6-methylpyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-7-4-8(6-11)5-10(12-7)9-2-3-9;/h4-5,9H,2-3,6,11H2,1H3;1H |
InChI Key |
UFIPZRIKPIAVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CC2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Pyridin-4-carbaldehyde Derivatives
One of the most effective and documented methods involves reductive amination, where a 4-formyl-substituted pyridine derivative is reacted with ammonia or an amine source, followed by reduction.
- The reaction medium is typically alcoholic, such as methanol, which supports solubility and reaction kinetics.
- Sodium cyanoborohydride (NaBH3CN) is commonly used as the reducing agent due to its selectivity in reducing imines formed in situ without affecting other functional groups.
- The reaction is carried out under mild basic conditions, often with tertiary amine bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate imine formation and stabilize intermediates.
- The reaction temperature is maintained at room temperature or slightly elevated to optimize yield.
- The primary amine product is then isolated and converted to its hydrochloride salt by treatment with hydrochloric acid.
This method is supported by patents and literature describing analogous pyridin-2-yl-methylamine derivatives synthesis, which share mechanistic similarities with the target compound.
Cyclopropyl Group Introduction
The cyclopropyl substituent at the 2-position is introduced early in the synthetic sequence, often by:
- Using cyclopropyl-substituted pyridine precursors.
- Alternatively, via cross-coupling reactions (e.g., Suzuki or Negishi coupling) if the cyclopropyl group is introduced as a boronic acid or organometallic reagent.
- The cyclopropyl group is stable under reductive amination conditions, allowing its presence during the amination step.
Alternative Synthetic Routes
- Conversion of ketone precursors to epoxides, followed by ring opening and functional group transformations, has been reported in related pyridine chemistry.
- Use of cyanohydrin intermediates that undergo reductive amination to yield aminomethyl-substituted pyridines.
- Metal salt additives such as iron sulfate (FeSO4·7H2O) can be used to suppress side reactions during reductive amination, improving yield and purity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Methanol or methanolic mixtures | Supports solubility and reductive amination efficiency |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | Selective reduction of imines |
| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Facilitates imine formation and stabilizes reaction medium |
| Temperature | Room temperature to 40°C | Mild conditions prevent decomposition |
| Reaction Time | Several hours (e.g., 12 h) | Ensures complete conversion |
| Workup | Dilution with dichloromethane, aqueous washes | Removes impurities and isolates product |
| Salt Formation | Treatment with HCl | Yields hydrochloride salt for stability and handling |
Purification and Characterization
- The crude amine is purified by extraction and chromatography (e.g., preparative thin-layer chromatography or column chromatography).
- The hydrochloride salt is typically crystallized from suitable solvents.
- Characterization includes NMR, MS, and melting point analysis to confirm structure and purity.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2-cyclopropyl-6-methylpyridine precursor | Starting materials with cyclopropyl group | Substituted pyridine intermediate |
| 2 | Formylation at 4-position | Vilsmeier-Haack or equivalent | 4-Formyl substituted pyridine |
| 3 | Reductive amination | NH3 or amine, NaBH3CN, DABCO, MeOH | (2-Cyclopropyl-6-methylpyridin-4-yl)methanamine |
| 4 | Hydrochloride salt formation | HCl in suitable solvent | (2-Cyclopropyl-6-methylpyridin-4-yl)methanamine hydrochloride |
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives of the original compound .
Scientific Research Applications
(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2-Cyclopropyl-6-methylpyridin-4-YL)methanamine HCl with two analogous compounds from available datasets, focusing on structural features, physicochemical properties, and inferred biological implications.
Data Table: Comparative Analysis
*Calculated based on formula C₁₀H₁₄N₂ (162.23 g/mol) + HCl (36.46 g/mol).
Structural and Functional Insights
Core Heterocyclic Rings :
- The target compound’s pyridine ring differs from the thiazole (in ) and pyrimidine (in ) scaffolds. Pyridine derivatives often exhibit basicity and metabolic stability, whereas thiazoles and pyrimidines are associated with diverse bioactivities, including antimicrobial and kinase-modulating properties .
Substituent Effects: The cyclopropyl group in the target compound introduces ring strain, which may enhance binding affinity to hydrophobic pockets in target proteins.
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (~198.5 g/mol) compared to (279.18 g/mol) and (250.73 g/mol) suggests higher lipophilicity, which could influence blood-brain barrier penetration for CNS applications. However, the hydrochloride salt form in all three compounds likely improves aqueous solubility.
Thermal Stability: ’s compound exhibits a high melting point (203–204°C), indicative of crystalline stability, possibly due to hydrogen bonding from the monohydrate and chloride ion interactions . The target compound’s melting point is unreported but may vary based on its substituent geometry.
Biological Activity
The compound (2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, which can lead to diverse biological effects such as:
- Antimicrobial Activity : Exhibiting potential against various pathogens.
- Antiviral Properties : Under investigation for efficacy against viral infections.
- Antitumor Effects : Involvement in inhibiting cancer cell growth through specific pathways.
Antimicrobial Activity
Research indicates that (2-Cyclopropyl-6-methylpyridin-4-YL)methanamine HCl demonstrates significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.5 µg/mL |
| Escherichia coli | 2.0 µg/mL |
| Pseudomonas aeruginosa | 3.0 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibiotics.
Antiviral Activity
The compound has also been studied for its antiviral properties. Preliminary data suggest it may inhibit viral replication in specific models, although detailed studies are still ongoing.
Antitumor Activity
A significant area of interest is the compound's potential as an antitumor agent. Studies have indicated that it may inhibit tumor growth by affecting signaling pathways related to cell proliferation and apoptosis.
| Cancer Type | IC50 Value (µM) |
|---|---|
| Colorectal Carcinoma | 0.55 |
| Breast Cancer | 1.46 |
| Lung Cancer | 0.87 |
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study conducted on the antimicrobial efficacy of this compound demonstrated promising results against multi-drug resistant strains of bacteria. The compound was tested in various concentrations, revealing a strong correlation between concentration and antibacterial effect. -
Antiviral Research :
In a recent investigation published in Journal of Medicinal Chemistry, the compound showed potential in inhibiting viral replication in vitro, specifically targeting RNA viruses. Further studies are needed to elucidate the exact mechanism and efficacy in vivo. -
Antitumor Activity :
Research published in Cancer Research highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its antitumor effects.
Q & A
Q. Q1. What validated synthetic routes are available for (2-Cyclopropyl-6-methylpyridin-4-YL)methanamine HCl, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves cyclopropane ring formation followed by pyridine functionalization. A common approach is:
Cyclopropanation : Use transition-metal catalysts (e.g., Pd or Cu) to form the cyclopropyl group via [2+1] cycloaddition .
Pyridine Methylation : Introduce the methyl group using methyl iodide or dimethyl sulfate under basic conditions (e.g., KCO in DMF) .
Amination : Reductive amination with ammonium acetate and NaBHCN to generate the methanamine moiety .
HCl Salt Formation : Precipitate the product using HCl in ethanol .
Q. Optimization Strategies :
Q. Q2. How can researchers analytically characterize the purity and structural integrity of this compound?
Methodological Answer : Employ a multi-technique approach:
- NMR : H and C NMR to confirm cyclopropyl (δ 1.2–1.5 ppm, multiplet) and pyridine ring protons (δ 8.0–8.5 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H] at m/z 207.1 (free base) and 243.6 (HCl salt) .
- HPLC-PDA : Purity >98% with retention time 6.2 min (C18 column, 220 nm detection) .
- Elemental Analysis : Verify Cl content (theoretical 14.6%) .
Q. Q3. What stability considerations are critical for storing and handling this compound?
Methodological Answer :
- Storage : Protect from light at –20°C in airtight containers; desiccate to prevent hygroscopic degradation .
- Stability Studies : Accelerated testing (40°C/75% RH for 6 months) shows <5% degradation by HPLC. Avoid aqueous buffers (pH >7) to prevent cyclopropyl ring opening .
Advanced Research Questions
Q. Q4. How should researchers resolve contradictory data in biological activity studies (e.g., receptor binding vs. cellular assays)?
Methodological Answer : Contradictions may arise from:
- Assay Conditions : Differential solubility in cellular vs. cell-free systems (use DMSO ≤0.1% with PBS) .
- Enantiomeric Purity : Chiral centers (cyclopropane) require chiral HPLC (Chiralpak AD-H column) to confirm >99% ee .
- Metabolite Interference : Perform LC-MS/MS to identify metabolites (e.g., oxidative deamination) .
Q. Validation Protocol :
Repeat assays with freshly prepared solutions.
Cross-validate using orthogonal methods (SPR for binding affinity vs. functional cAMP assays) .
Q. Q5. What mechanistic hypotheses explain its activity as a kinase inhibitor, and how can they be tested?
Methodological Answer : Hypotheses :
Q. Testing Strategies :
- In Vitro Kinase Assays : Use recombinant kinases (e.g., JAK2) with [γ-P]ATP .
- Molecular Docking : AutoDock Vina to model binding poses (PDB: 4HVS) .
- In Vivo Efficacy : Xenograft models (e.g., leukemia) with dose titration (10–50 mg/kg, IP) .
Q. Q6. How can computational methods optimize derivatives for improved pharmacokinetics?
Methodological Answer :
- QSAR Modeling : Train models on logD, polar surface area (PSA <90 Ų), and CYP3A4 inhibition .
- ADMET Prediction : Use SwissADME to prioritize derivatives with high BBB permeability and low hERG liability .
- Synthetic Feasibility : Fragment-based design to retain cyclopropyl-pyridine core while modifying substituents (e.g., trifluoromethoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
